(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is a complex organic compound with the molecular formula C23H24O3. It features a cyclohexanone backbone substituted with two methoxyphenyl groups, which are connected via double bonds to the cyclohexanone structure. This compound is classified under ketones and is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-methoxybenzaldehyde with 4-methylcyclohexanone. The reaction can be catalyzed by acid or base catalysts, leading to the formation of the desired bis(methylene) derivative.
Technical Details:
This synthetic pathway highlights the importance of controlling reaction conditions to favor the formation of specific stereoisomers, particularly the (2Z,6E) configuration.
The molecular structure of (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can be represented using various structural formulas:
CC(C/C(/C1=O)=C\c(cc2)ccc2OC)C/C1=C/c(cc1)ccc1OCMDL Number (MFCD)The compound features a cyclohexanone ring with two methoxy-substituted phenyl groups attached at the 2 and 6 positions. The presence of double bonds in the structure contributes to its reactivity and potential biological activity.
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can participate in various chemical reactions due to its functional groups:
Technical Details:
Potential mechanisms include:
Further studies are required to elucidate specific pathways and targets within biological systems.
The physical and chemical properties of (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one include:
| Property | Value |
|---|---|
| Molecular Weight | 348.435 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Density | Not specified |
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one has potential applications in several scientific fields:
Research into this compound's properties and applications continues to expand its relevance in both academic and industrial settings.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: